molecular formula C13H18O2 B12069408 [3-(Cyclopentylmethoxy)phenyl]methanol

[3-(Cyclopentylmethoxy)phenyl]methanol

Cat. No.: B12069408
M. Wt: 206.28 g/mol
InChI Key: DXUGGDHSRSQBKQ-UHFFFAOYSA-N
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Description

[3-(Cyclopentylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It features a phenyl ring substituted with a cyclopentylmethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available phenol derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of [3-(Cyclopentylmethoxy)phenyl]methanal or [3-(Cyclopentylmethoxy)phenyl]methanoic acid.

    Reduction: Formation of [3-(Cyclopentylmethoxy)phenyl]methane.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biochemical Studies: Investigated for its interactions with various enzymes and proteins.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacological activities.

Industry

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which [3-(Cyclopentylmethoxy)phenyl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The cyclopentylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    [3-(Cyclohexylmethoxy)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    [3-(Cyclopentylmethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

    Structural Features: The presence of the cyclopentylmethoxy group provides unique steric and electronic properties.

    Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[3-(cyclopentylmethoxy)phenyl]methanol

InChI

InChI=1S/C13H18O2/c14-9-12-6-3-7-13(8-12)15-10-11-4-1-2-5-11/h3,6-8,11,14H,1-2,4-5,9-10H2

InChI Key

DXUGGDHSRSQBKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC=CC(=C2)CO

Origin of Product

United States

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